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Compound of Interest

Compound Name: DBPR728

Cat. No.: B15584941 Get Quote

An objective analysis of the preclinical evidence for DBPR728, a novel Aurora kinase inhibitor,

in promoting tumor regression. This guide provides a comparative overview of its efficacy

against alternative therapies, supported by available experimental data and detailed protocols

to aid in research and drug development.

DBPR728, a prodrug of the potent Aurora kinase inhibitor 6K465, has demonstrated significant

promise in preclinical studies for its ability to induce durable tumor regression.[1][2][3] Its

mechanism of action centers on the inhibition of Aurora kinase A (AURKA), leading to the

destabilization of MYC family oncoproteins (c-MYC and N-MYC), which are critical drivers in a

variety of cancers.[1][2] This guide synthesizes the available data on DBPR728's anti-tumor

activity, compares its performance with the established Aurora kinase inhibitor alisertib, and

explores its synergistic potential with other targeted therapies.

Comparative Efficacy of DBPR728
DBPR728 has shown potent tumor regression in xenograft models of cancers with c-MYC

and/or N-MYC overexpression, including small cell lung cancer (SCLC), triple-negative breast

cancer, hepatocellular carcinoma, and medulloblastoma.[2][3][4] A key advantage of DBPR728
is its improved oral bioavailability and longer half-life compared to its active moiety, 6K465,

allowing for less frequent dosing regimens.[2][4]
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Direct comparisons have demonstrated the superiority of DBPR728 over alisertib (MLN8237),

another Aurora kinase inhibitor that has been extensively studied in clinical trials.[2][5] In SCLC

xenograft models (NCI-H446 and NCI-H69), DBPR728 induced a more potent and sustained

tumor regression (>80% at 100 mg/kg, daily for 5 days a week for 2 weeks) compared to

alisertib.[5] Notably, tumors treated with DBPR728 remained stable for over 30 days after the

final dose.[5]

Quantitative Comparison of In Vivo Tumor Growth
Inhibition

Compound
Dose &

Schedule
Tumor Model Outcome Reference

DBPR728
100 mg/kg, 5

days/week

NCI-H446

(SCLC)

>80% tumor

regression
[5]

Alisertib
100 mg/kg, 5

days/week

NCI-H446

(SCLC)

Less effective

tumor regression

than DBPR728

[2]

DBPR728
300 mg/kg, once

a week

NCI-H446

(SCLC)

Similar potency

to 100 mg/kg

daily for 5

days/week

[5]

DBPR728
600 mg/kg, once

a week

NCI-H446

(SCLC)

Eradication of all

tumor xenografts
[2]

Synergistic Effects with Everolimus
DBPR728 has also been shown to act synergistically with the mTOR inhibitor everolimus in

suppressing SCLC tumor growth, particularly in models with PI3K mutations.[6][7] This

combination therapy presents a promising avenue for treating cancers with co-activated MYC

and PI3K/mTOR pathways.
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Caption: Mechanism of DBPR728-induced tumor regression.
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Caption: Workflow for a typical in vivo xenograft study.
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Experimental Protocols
In Vivo Tumor Xenograft Studies

Animal Model: 6- to 8-week-old male NU/NU mice are typically used.[2]

Tumor Cell Implantation: Cancer cell lines (e.g., NCI-H446 SCLC cells) are implanted

subcutaneously into the flanks of the mice.

Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a specified volume

(e.g., ~700 mm³) before the initiation of treatment.[2]

Drug Formulation and Administration: DBPR728 is formulated for oral administration. Dosing

regimens that have been tested include 100 mg/kg daily for 5 days a week, and 300 mg/kg

or 600 mg/kg once a week.[2][5]

Monitoring: Tumor volume and body weight are monitored regularly (e.g., twice a week)

throughout the study.

Endpoint: At the end of the treatment cycle, or when tumors reach a predetermined size,

animals are euthanized, and tumors and plasma are collected for further analysis (e.g.,

pharmacokinetics, Western blot, IHC).[2]

Cell Viability Assay
Cell Seeding: Cancer cell lines are seeded in 96-well plates at an appropriate density.

Drug Treatment: Cells are treated with a range of concentrations of DBPR728 or comparator

compounds.

Incubation: Cells are incubated for a specified period (e.g., 72 hours).

Viability Measurement: Cell viability is assessed using a standard method such as the MTT

assay. The IC50 values (the concentration of drug that inhibits cell growth by 50%) are then

calculated.[5]

Western Blot Analysis
Protein Extraction: Protein lysates are prepared from treated cells or tumor tissues.
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Protein Quantification: The concentration of protein in each lysate is determined.

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and

transferred to a PVDF membrane.

Immunoblotting: The membrane is incubated with primary antibodies against target proteins

(e.g., AURKA, c-MYC, N-MYC, and a loading control like GAPDH), followed by incubation

with a secondary antibody.

Detection: The protein bands are visualized using a chemiluminescence detection system.

This guide provides a summary of the currently available data on DBPR728. While the

preclinical results are compelling, independent verification and further clinical studies are

necessary to fully establish the reproducibility and therapeutic potential of DBPR728-induced

tumor regression.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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[https://www.benchchem.com/product/b15584941#reproducibility-of-dbpr728-induced-tumor-
regression]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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